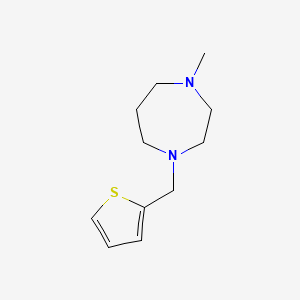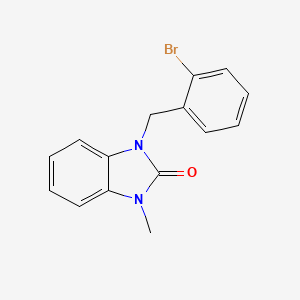![molecular formula C21H23NO3 B5678026 (3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)
(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of methoxylated compounds, including those similar to "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine", typically involves strategic functionalization of aromatic rings with methoxy groups to alter the molecule's reactivity and physical properties. For example, studies have shown efficient methods for synthesizing methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, indicating the importance of methoxy substituents in modulating compound affinity for certain biological targets (Graulich et al., 2006). Another example includes the synthesis of novel ligands like (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine (DBNA), highlighting the role of methoxy groups in achieving desired structural features and reactivity (Mariyam et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of methoxylated compounds reveals that the presence of methoxy groups significantly influences the molecule's electronic distribution and steric hindrance, affecting its binding affinity and reactivity. For instance, the structural insights into methyl- or methoxy-substituted 1-(α-aminobenzyl)-2-naphthol structures emphasize the role of C-H...π interactions facilitated by methoxy substituents, affecting the molecule's overall conformation and reactivity (Capozzi et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and similar compounds often leverage the electron-donating effects of methoxy groups. These effects facilitate various nucleophilic substitutions and electrophilic additions. The study of protecting groups like 3-methoxybenzyl (3-MPM) demonstrates the influence of methoxy substituents on the reactivity of hydroxy functions, highlighting the delicate balance between stability and reactivity modulated by methoxy groups (Nakajima et al., 1988).
Physical Properties Analysis
The physical properties of methoxylated aromatic compounds are deeply influenced by the presence and position of methoxy groups. These properties include solubility, melting point, and boiling point, which are critical for the compound's application in synthesis, drug formulation, and material science. The synthesis and characterization studies of compounds like DBNA offer valuable insights into how methoxy groups affect these physical properties, providing a basis for predicting the behavior of similar compounds in various solvents and conditions (Mariyam et al., 2019).
Chemical Properties Analysis
The chemical properties of "this compound" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals, which is significantly influenced by the electron-donating methoxy groups. These groups activate the aromatic system towards electrophilic aromatic substitution, while also stabilizing the compound against radical attacks. Analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, for instance, showcases the complex interplay between methoxy substituents and the molecule's overall chemical stability and reactivity (Westphal et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxynaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-17-10-15(11-18(12-17)24-2)13-22-14-16-8-9-21(25-3)20-7-5-4-6-19(16)20/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFZPNSTJNRDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)
amino]-4-phenylbut-3-enoic acid](/img/structure/B5677967.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)
![(1S*,5R*)-6-propyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5677987.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5677990.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5677996.png)
![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B5678016.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5678020.png)
![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)
![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)